

# A Comparative Review of Patents on Ethyl Nicotinate Synthesis and Formulation

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## Compound of Interest

Compound Name: Ethyl nicotinate

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## Introduction

**Ethyl nicotinate**, the ethyl ester of nicotinic acid (niacin or vitamin B3), is a significant intermediate in the synthesis of various pharmaceutical compounds and finds application in topical formulations for its rubefacient properties, inducing localized vasodilation. The synthesis and formulation of **ethyl nicotinate** are subjects of numerous patents, each detailing specific methodologies aimed at optimizing yield, purity, and final product performance. This technical guide provides a comparative review of key patents related to the synthesis and formulation of **ethyl nicotinate**, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing workflows for clarity.

## Synthesis of Ethyl Nicotinate: A Comparative Analysis

The synthesis of **ethyl nicotinate** is primarily achieved through three main routes: direct esterification of nicotinic acid, transesterification of a different nicotinic acid ester, and from nicotiny chloride. The following sections provide a detailed comparison of these methods based on patented literature.

### Direct Esterification of Nicotinic Acid

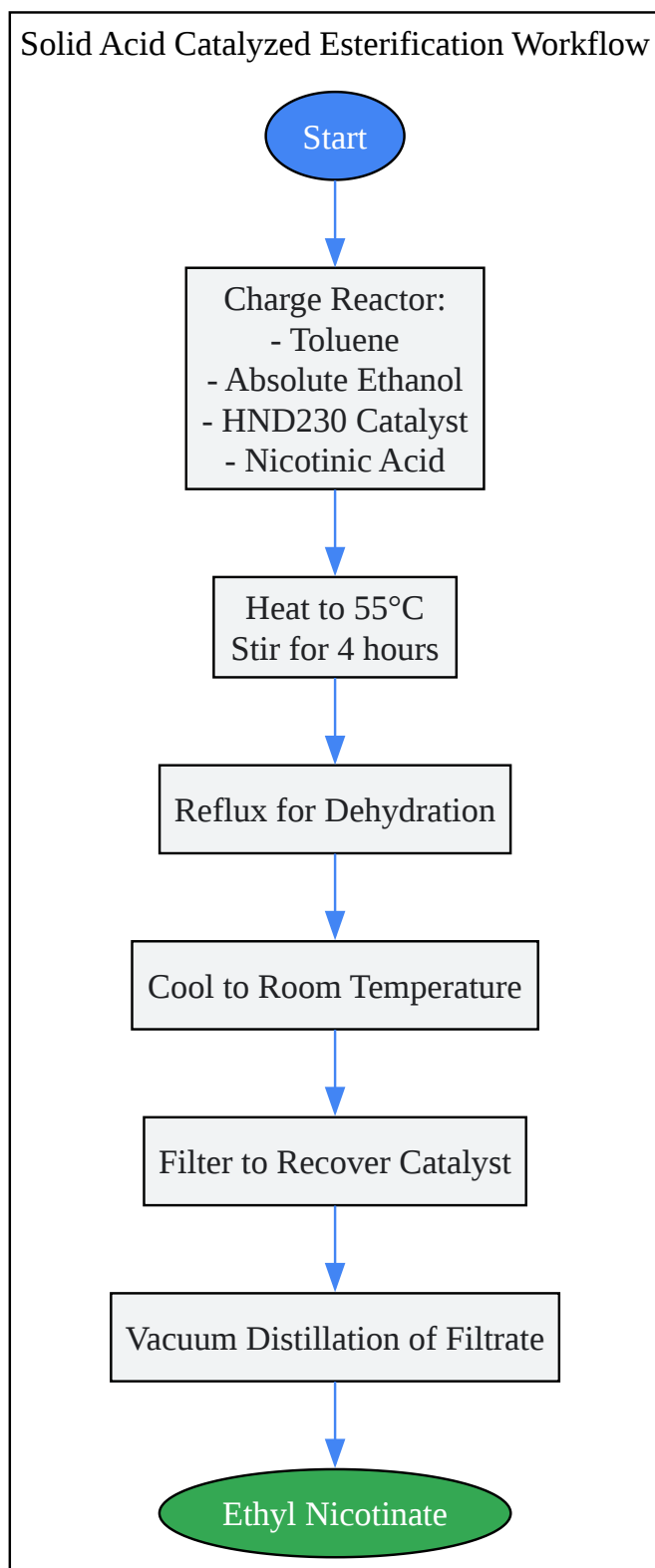
This is the most common method, involving the reaction of nicotinic acid with ethanol in the presence of a catalyst.

Table 1: Comparative Data for Direct Esterification of Nicotinic Acid

Patent	Catalyst	Solvent	Reactant Ratio (Nicotinic Acid:Ethanol)	Temperature (°C)	Time (h)	Yield (%)	Purity (%)
CN106957262A[1][2]	HND230 solid acid	Toluene	1:2 (molar)	55	4	97.2	99.5
US2280040A[3]	Sulfuric acid	Excess ethanol	Not specified	Reflux	Not specified	>80	Crude
US2861077A[4]	None (from cinchomonic acid)	Ethanol	Not applicable	160-180	8 + 8	Not directly stated for ethyl nicotinate from nicotinic acid	Not specified

- **Charging the Reactor:** In a 500 ml four-necked flask, sequentially add 123.1 g of toluene, 92.1 g of absolute ethanol (2 mol), 2.5 g of HND230 solid acid catalyst, and 246.2 g of nicotinic acid.
- **Initial Reaction:** Slowly heat the mixture to 55°C while stirring and maintain this temperature for 4 hours.
- **Dehydration:** Increase the temperature to reflux to remove the water formed during the reaction via a water separator.

- **Reaction Completion:** Continue the reflux until no more water is separated, indicating the completion of the reaction.
- **Catalyst Recovery:** Cool the reaction mixture to room temperature and recover the solid acid catalyst by filtration.
- **Product Isolation:** Recover the toluene from the filtrate by vacuum distillation. The remaining light yellow transparent liquid is the final product, **ethyl nicotinate**.



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Figure 1: Workflow for Solid Acid Catalyzed Esterification of Nicotinic Acid.

## Transesterification

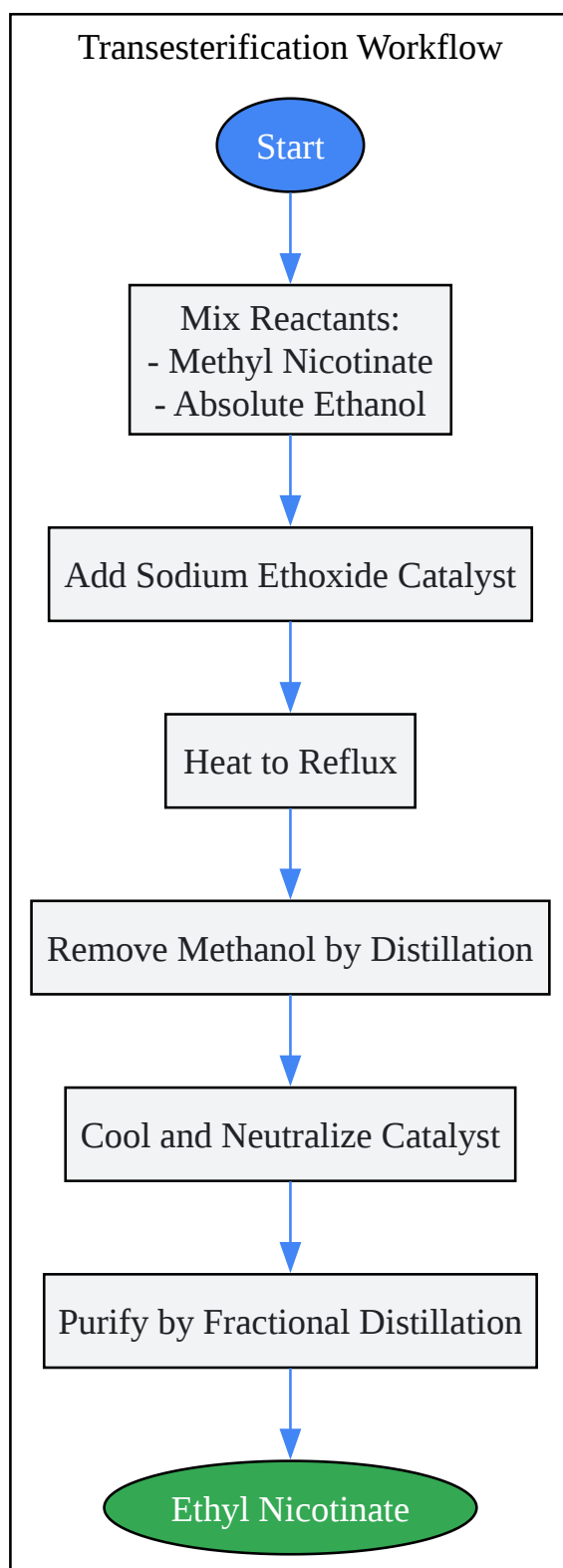
This method involves the reaction of a nicotinic acid ester (e.g., **methyl nicotinate**) with ethanol to produce **ethyl nicotinate**. This is often used in the synthesis of more complex esters where ethanol is a more suitable reactant.

Table 2: Comparative Data for Transesterification to Produce Nicotinic Acid Esters

Patent	Starting Ester	Alcohol	Catalyst	Temperature (°C)	Yield (%)
US10654806 B2[5]	Methyl Nicotinate	Menthol	Sodium Methoxide	70-120	83-87 (for Menthyl Nicotinate)

Note: This patent describes the synthesis of menthyl nicotinate from **methyl nicotinate**, but the principle of transesterification is directly applicable to the synthesis of **ethyl nicotinate** by substituting menthol with ethanol.

- **Reactant Mixture:** In a suitable reactor, combine **methyl nicotinate** and a molar excess of absolute ethanol.
- **Catalyst Addition:** Add a catalytic amount of sodium ethoxide (or another suitable alkoxide catalyst).
- **Reaction:** Heat the mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol and solvent (if used).
- **Methanol Removal:** Continuously remove the methanol byproduct as it forms to drive the equilibrium towards the formation of **ethyl nicotinate**. This can be achieved by distillation.
- **Work-up:** After the reaction is complete, cool the mixture and neutralize the catalyst with a suitable acid.
- **Purification:** Purify the crude **ethyl nicotinate** by fractional distillation.



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Figure 2: Generalized Workflow for Transesterification to **Ethyl Nicotinate**.

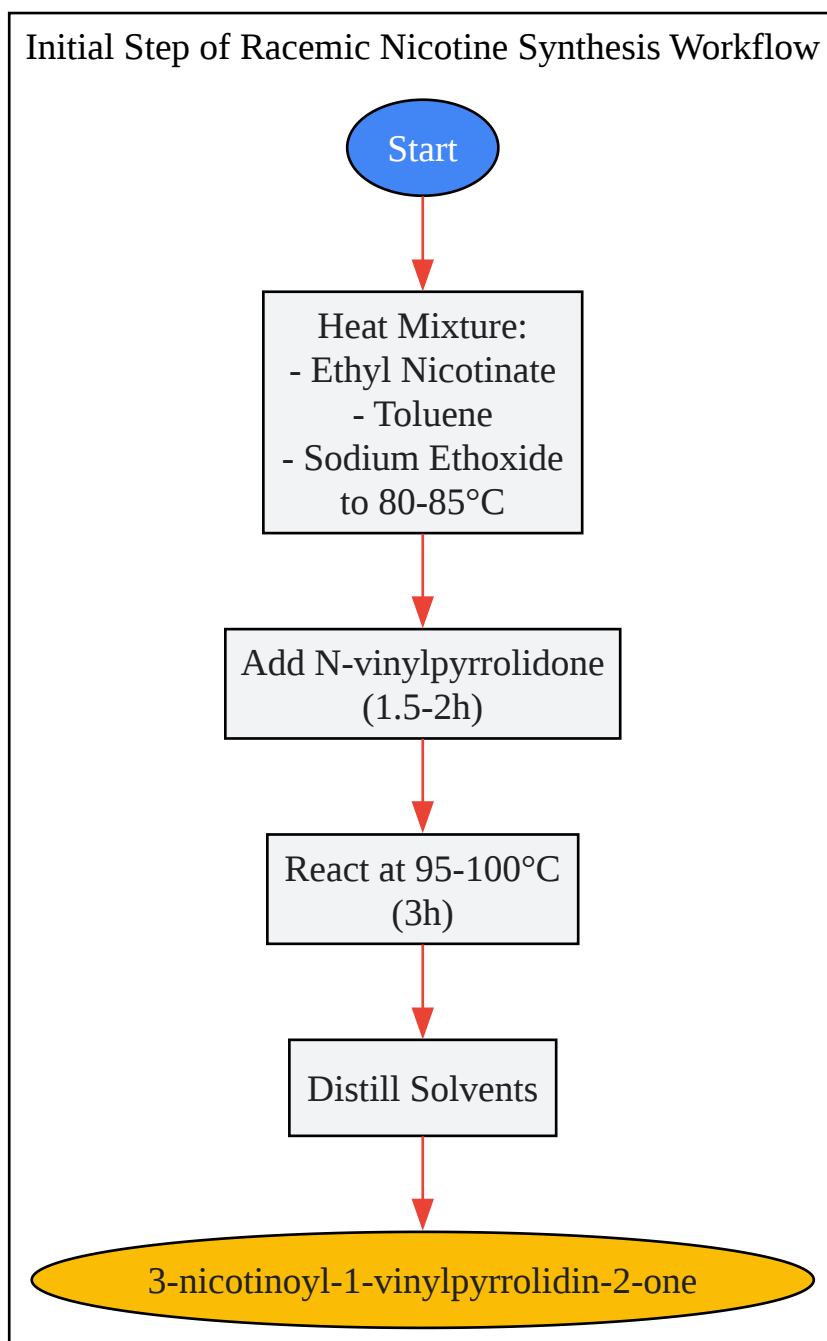
## Synthesis from Ethyl Nicotinate as a Precursor

Several patents utilize **ethyl nicotinate** as a starting material for the synthesis of more complex molecules, such as racemic nicotine.

Table 3: Synthesis of Racemic Nicotine from **Ethyl Nicotinate** (WO2019121644A1)[6]

Step	Reactants	Reagents/Solvents	Temperature (°C)	Time (h)
1	Ethyl Nicotinate, N-vinylpyrrolidone	Sodium ethoxide, Toluene	80-85 (heating), 95-100 (reaction)	1.5-2 (addition), 3 (reaction)
2	3-nicotinoyl-1-vinylpyrrolidin-2-one	HCl	Not specified	Not specified
3	Myosmine	Reducing agent	Not specified	Not specified
4	Nornicotine	Methylating agent	Not specified	Not specified

- Initial Setup: Heat a mixture of 1.0 equivalent of **ethyl nicotinate**, toluene (4.4 parts by weight relative to **ethyl nicotinate**), and 1.3 equivalents of sodium ethoxide to 80-85°C with stirring.
- Reactant Addition: Charge 1.2 equivalents of N-vinyl-2-pyrrolidone to the reaction mixture at 80-85°C over a period of 1.5 to 2.0 hours under anhydrous conditions.
- Reaction: Maintain the reaction temperature at 95-100°C for 3 hours.
- Solvent Removal: After the reaction is complete, distill the mixture for 2 hours to remove some of the solvents as an azeotrope of ethanol and toluene.



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Figure 3: Workflow for the initial step of Racemic Nicotine Synthesis.

## Formulation of Ethyl Nicotinate Derivatives: A Case Study



While patents specifically detailing the formulation of **ethyl nicotinate** itself are less common in the search results, patents for derivatives provide valuable insights into potential formulation strategies. US Patent 5,914,334A describes a stable gel formulation for a synthetic retinoid, Ethyl-6-[2-(4,4-dimethylthiochroman-6-yl)-ethynyl]nicotinate, for topical application.

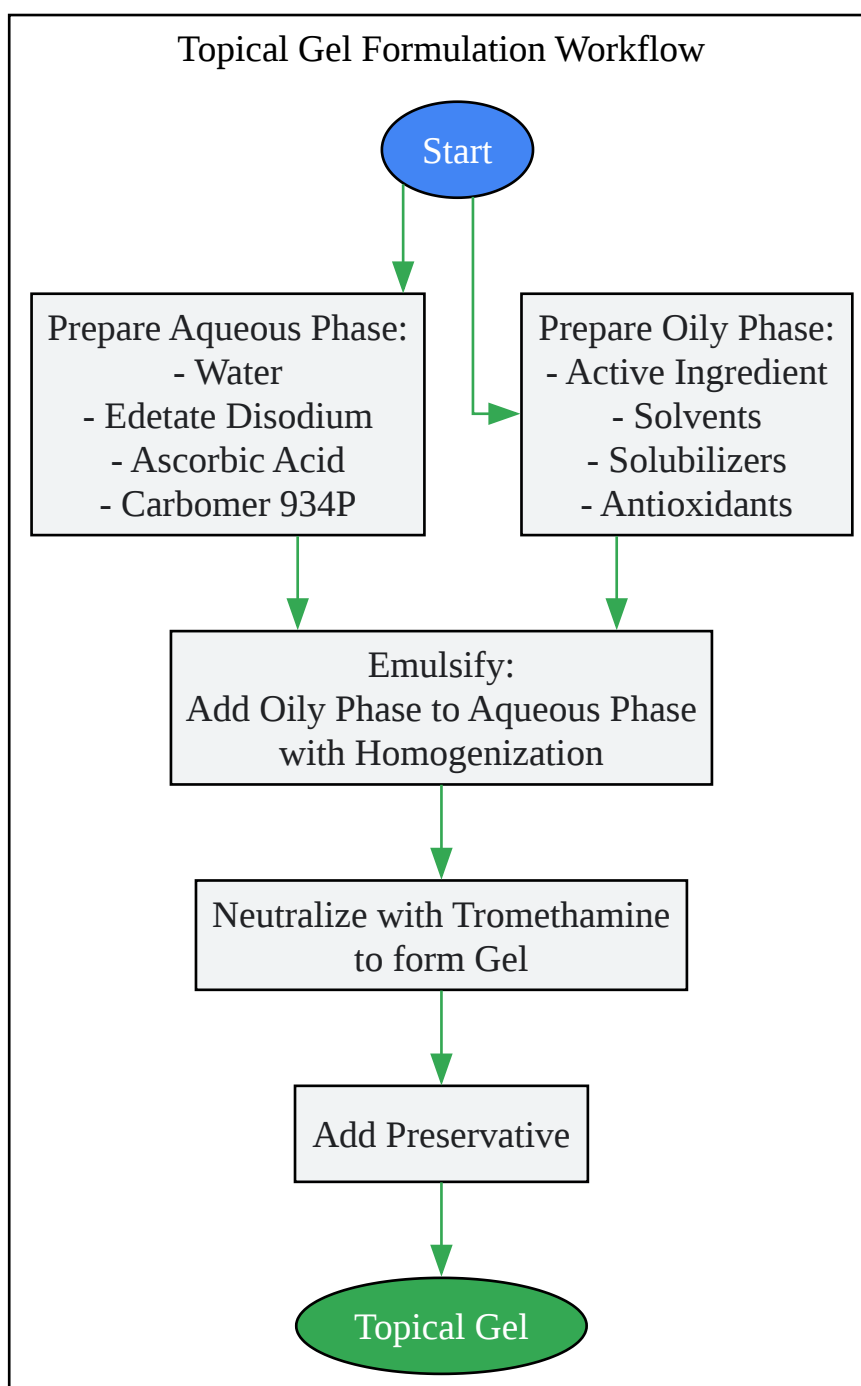
Table 4: Composition of a Stable Topical Gel Formulation (US5914334A)[7]

Component	Function
Ethyl-6-[2-(4,4-dimethylthiochroman-6-yl)-ethynyl]nicotinate	Active Agent
Water	Vehicle
Edetate disodium	Chelating Agent
Ascorbic acid	Antioxidant
Carbomer 934P	Gelling Agent
Poloxamer 407	Gelling Agent/Solubilizer
Polyethylene glycol	Solvent
Polysorbate 40	Solubilizer
Hexylene glycol	Vehicle
Butylated hydroxytoluene	Antioxidant
Butylated hydroxyanisole	Antioxidant
Benzyl alcohol	Preservative
Tromethamine	Neutralizing Agent

Based on the components listed in US5914334A, a general protocol for preparing a similar topical gel would involve:

- Preparation of the Aqueous Phase: Dissolve water-soluble components such as edetate disodium and ascorbic acid in water. Disperse the gelling agent (Carbomer 934P) in the aqueous phase and allow it to hydrate.

- **Preparation of the Oily Phase:** In a separate vessel, dissolve the active ingredient and other oil-soluble components (e.g., butylated hydroxytoluene, butylated hydroxyanisole) in the solvent system (polyethylene glycol, hexylene glycol). The solubilizers (Poloxamer 407, Polysorbate 40) would also be incorporated in this phase.
- **Emulsification:** Slowly add the oily phase to the aqueous phase with continuous homogenization to form a uniform emulsion.
- **Gel Formation:** Neutralize the carbomer with tromethamine to build the viscosity and form the final gel structure.
- **Addition of Preservative:** Add the preservative (benzyl alcohol) at a suitable stage, often when the formulation has cooled down.



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Figure 4: Conceptual Workflow for Topical Gel Formulation.

## Conclusion

The patent literature provides a valuable resource for understanding the synthesis and formulation of **ethyl nicotinate** and related compounds. For synthesis, direct esterification with a solid acid catalyst appears to be a high-yield and environmentally friendly option.

Transesterification offers an alternative route, particularly when starting from other nicotinic acid esters. The use of **ethyl nicotinate** as a precursor in more complex syntheses, such as that of racemic nicotine, highlights its importance as a chemical intermediate.

In terms of formulation, while specific patents for **ethyl nicotinate** are not abundant in the initial search, the principles of formulating topical gels for related nicotinic acid derivatives offer a clear roadmap. The selection of appropriate vehicles, gelling agents, solubilizers, and stabilizers is crucial for developing a stable and effective final product.

This comparative review, with its structured data and visual workflows, serves as a comprehensive guide for researchers and professionals in the field, enabling a deeper understanding of the patented technologies surrounding **ethyl nicotinate**.

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